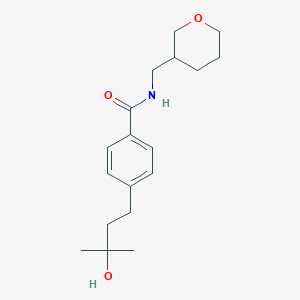

4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, including cyclization and condensation processes. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyroles, demonstrating the utility of such reactions in constructing complex molecular architectures from simpler benzamide precursors (Browne et al., 1981).

Molecular Structure Analysis

The crystal structure of benzamide derivatives reveals intricate molecular arrangements, often stabilized by hydrogen bonding and π-π interactions. For example, the crystal structures of certain pyran and benzamide derivatives have been elucidated, showcasing centrosymmetric hydrogen-bonded dimers and supramolecular aggregation facilitated by intermolecular interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their broad utility. A practical synthesis of an orally active compound demonstrates the adaptability of benzamide chemistry in producing pharmacologically relevant molecules (Ikemoto et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Antimicrobial Activity

The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including compounds structurally related to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, has been explored for their antimicrobial properties. These compounds have been synthesized using a coupling agent and base, and their antimicrobial activities were assessed against a range of bacterial and fungal species. A particular derivative showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in combating microbial infections (Aytemi̇r et al., 2003).

Bischler-Napieralski Reaction and Structural Analysis

Research into N-(4-aryl-4-hydroxybutyl)benzamides, closely related to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, has involved cyclization under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These studies have contributed to understanding the structural properties and potential synthetic applications of such compounds, providing insight into the chemical behavior and applications of these molecules in various fields, including materials science and pharmaceutical chemistry (Browne et al., 1981).

Nucleoside and Nucleotide Derivatives

Investigations into nucleoside and nucleotide derivatives of pyrazofurin, a compound with structural similarities to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, have revealed significant antiviral and cytostatic activities in cell culture. These studies have paved the way for exploring the potential of such derivatives in developing new therapeutic agents against viral infections and cancer, highlighting the broad applicability of these chemical frameworks in medicinal chemistry (Petrie et al., 1986).

Propiedades

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)-N-(oxan-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-5-7-16(8-6-14)17(20)19-12-15-4-3-11-22-13-15/h5-8,15,21H,3-4,9-13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXQVYMNIFQQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2CCCOC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)